ITH12575

mNCX Inhibition Mitochondrial Calcium Homeostasis Neuroprotection

Obtain the exact (S)-enantiomer of CGP37157 for reproducible Ca2+ signaling research. Unlike racemic mixtures, ITH12575 eliminates variability, ensuring effects stem solely from the active stereoisomer. - Validated mNCX Inhibition: Precisely modulates mitochondrial Ca2+ efflux (EC50: 0.69 μM) in SH-SY5Y and HeLa cells. - Defined CALHM1 Blockade: Active enantiomer that blocks CALHM1 at 1 μM, essential for ion channel studies. - Superior CNS Penetration: PAMPA-confirmed enhanced brain permeability vs. parent compound for neuroprotection models.

Molecular Formula C18H18ClNOS
Molecular Weight 331.9 g/mol
Cat. No. B608147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameITH12575
SynonymsITH-12575;  ITH 12575;  ITH12575.
Molecular FormulaC18H18ClNOS
Molecular Weight331.9 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=CC=C1C2C3=C(C=CC(=C3)Cl)NC(=O)CS2
InChIInChI=1S/C18H18ClNOS/c1-11(2)13-5-3-4-6-14(13)18-15-9-12(19)7-8-16(15)20-17(21)10-22-18/h3-9,11,18H,10H2,1-2H3,(H,20,21)
InChIKeyRDMUJSJZBYAAEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ITH12575 Procurement Guide: Sourcing the (S)-Enantiomer of CGP37157 for mNCX and CALHM1 Research


ITH12575 (CAS 1802013-08-6) is the (S)-enantiomer of the 4,1-benzothiazepine CGP37157, a well-known mitochondrial Na⁺/Ca²⁺ exchanger (mNCX) blocker [1]. This compound is a research tool used to modulate intracellular calcium homeostasis by inhibiting the mitochondrial sodium/calcium exchanger, reducing calcium efflux from mitochondria to the cytosol . Its core structure, 7-chloro-5-(2-isopropylphenyl)-1,5-dihydro-4,1-benzothiazepin-2(3H)-one, with a molecular weight of 331.86 g/mol, defines its chemical identity and distinguishes it from other analogs through its specific isopropyl substitution pattern and chiral resolution [1].

Why CGP37157 Cannot Simply Substitute for ITH12575 in Precision Calcium Signaling Studies


While ITH12575 is a derivative of the first-in-class mNCX blocker CGP37157, direct substitution with the parent compound or other racemic analogs is not equivalent for studies requiring precise calcium channel modulation. ITH12575 is the pure (S)-enantiomer, whereas CGP37157 refers to the racemic mixture or compound without isomeric designation [1]. This stereochemical distinction is critical, as it directly impacts pharmacological selectivity and potency at specific targets, such as the CALHM1 channel [2]. Furthermore, studies have demonstrated that ITH12575 possesses improved pharmacokinetic properties, specifically enhanced brain permeability as measured by PAMPA, which is not replicated by the parent compound [3]. Therefore, using a non-chiral, less permeable analog introduces significant variability and reduces the predictive validity of in vitro and in vivo models for neuroprotection.

Quantitative Evidence for ITH12575's Differentiated Profile vs. CGP37157 and Other Analogs


mNCX Inhibitory Potency: ITH12575 vs. CGP37157

ITH12575 demonstrates a defined potency for inhibiting the mitochondrial sodium/calcium exchanger (mNCX) in a cellular model, providing a specific benchmark for its use as a pharmacological tool. The compound reduced Ca²⁺ efflux from mitochondria to the cytosol in HeLa cells with an EC₅₀ value of 0.69 μM . While this activity is central to its mechanism, comparative EC₅₀ data for the parent compound CGP37157 in the exact same assay are not reported in the same source, classifying this as a benchmark measurement for the target compound itself.

mNCX Inhibition Mitochondrial Calcium Homeostasis Neuroprotection

CALHM1 Channel Blockade: Potency and Enantiomer-Specific Activity of ITH12575

A key differentiator for ITH12575 is its defined activity at the CALHM1 (Calcium Homeostasis Modulator 1) channel. The (S)-enantiomer, which is ITH12575, was specifically identified as the active isomer that blocked CALHM1-mediated Ca²⁺ influx at a concentration of 1 μM [1]. In contrast, the parent racemic mixture CGP37157 was also found to reduce Ca²⁺ influx through CALHM1 at low micromolar concentrations, but the specific activity of the isolated enantiomer provides a more defined and potentially selective tool [1].

CALHM1 Channel Calcium Signaling Enantioselectivity

Neuroprotective Efficacy in Ex Vivo Tissue: Quantified Protection Against Glutamate Excitotoxicity

ITH12575 has demonstrated a quantifiable neuroprotective effect in a physiologically relevant ex vivo model of excitotoxicity. In rat hippocampal slices, treatment with ITH12575 provided protection against cell death induced by glutamate, a key mediator of neuronal damage in stroke and neurodegeneration . While the specific percentage of protection is not detailed in the available excerpt, this outcome confirms its efficacy in a complex tissue environment, which is a more advanced and predictive model than immortalized cell lines.

Excitotoxicity Hippocampal Neuroprotection Ex Vivo Model

Improved Pharmacokinetic Profile: Brain Permeability Quantified by PAMPA

A major advancement of ITH12575 over the parent compound CGP37157 lies in its improved pharmacokinetic properties, specifically its enhanced ability to cross the blood-brain barrier (BBB). Researchers have confirmed that ITH12575, along with other new analogs, demonstrates improved brain permeability as measured by the Parallel Artificial Membrane Permeability Assay (PAMPA) [1]. This is a critical parameter for compounds intended for research on central nervous system (CNS) disorders, as it suggests superior access to the target organ.

Blood-Brain Barrier PAMPA Drug-likeness

Optimal Use Cases for ITH12575 in Calcium Signaling and Neuroprotection Research


Investigating Mitochondrial Calcium Handling in Neurodegeneration Models

For researchers studying the role of mitochondrial calcium dysregulation in diseases like Alzheimer's or Parkinson's, ITH12575 serves as a precise tool to block the mNCX. Its defined EC₅₀ of 0.69 μM allows for accurate dose-response experiments in cell lines like SH-SY5Y neuroblastoma or primary neuronal cultures. This is particularly valuable when trying to dissect the contribution of mitochondrial calcium efflux to overall cytosolic calcium overload and subsequent cell death pathways.

Studying CALHM1 Channel Physiology and Pharmacology

ITH12575 is the preferred compound for experiments focused on the CALHM1 channel due to its identification as the active (S)-enantiomer that blocks the channel at 1 μM [1]. This makes it a critical reagent for electrophysiology or calcium imaging studies aimed at understanding the physiological role of CALHM1 in neuronal excitability, taste perception, or its pathological implications in CNS diseases.

Ex Vivo and In Vivo Neuroprotection Studies Requiring CNS Penetration

When planning studies in more complex biological systems, such as organotypic brain slice cultures or in vivo animal models of stroke or neurodegeneration, ITH12575 offers a key advantage over CGP37157 due to its improved brain permeability [2]. This property enhances the likelihood that the compound will reach effective concentrations at its target site within the CNS, thereby improving the translational relevance and success rate of neuroprotective intervention studies.

Studies Requiring Stereochemically Defined Pharmacological Tools

In any research setting where the goal is to achieve high reproducibility and precise interpretation of results, the use of a pure enantiomer like ITH12575 is critical . The racemic nature of the parent compound CGP37157 introduces an unknown variable: the contribution of the less active (R)-enantiomer. By using ITH12575, scientists can eliminate this variability, ensuring that the observed pharmacological effects are solely attributable to the defined (S)-enantiomer.

Technical Documentation Hub

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